molecular formula C8H7NO2S B14853739 Ethyl 4-cyanothiophene-2-carboxylate

Ethyl 4-cyanothiophene-2-carboxylate

Katalognummer: B14853739
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: LJVJMSSQZHFUHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyanothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a cyano group (-CN) at the 4-position and an ethyl ester group (-COOEt) at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyanothiophene-2-carboxylate can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically proceeds under basic conditions and involves the formation of aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is known for its simplicity and efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is commonly employed in industrial settings due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-cyanothiophene-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-cyanothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyanothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both the cyano and ester groups, which can enhance its versatility in various applications .

Eigenschaften

Molekularformel

C8H7NO2S

Molekulargewicht

181.21 g/mol

IUPAC-Name

ethyl 4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3

InChI-Schlüssel

LJVJMSSQZHFUHU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CS1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.